molecular formula C15H24ClNO2 B145512 O-Desmethyl Tramadol Hydrochloride CAS No. 185453-02-5

O-Desmethyl Tramadol Hydrochloride

Numéro de catalogue: B145512
Numéro CAS: 185453-02-5
Poids moléculaire: 285.81 g/mol
Clé InChI: IRGWVAWLHXDKIX-PBCQUBLHSA-N

Description

O-Desmethyl Tramadol Hydrochloride (ODT), also known as desmetramadol, is the principal active metabolite of tramadol, a synthetic opioid analgesic. Structurally, ODT is a phenolic derivative of tramadol, with the molecular formula C₁₅H₂₃NO₂·HCl and a molecular weight of 285.81 g/mol . It is formed via hepatic cytochrome P450 (CYP) 2D6-mediated O-demethylation of tramadol . Unlike tramadol, which exhibits dual mechanisms (mu-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition), ODT primarily exerts its analgesic effects through potent mu-opioid receptor binding, with 200-fold higher affinity compared to the parent drug .

ODT accounts for approximately 30% of tramadol’s analgesic efficacy and is critical for its opioid-mediated pain relief . However, its role in adverse effects, such as seizures and serotonin syndrome, is notable when tramadol is co-administered with serotonergic agents .

Méthodes De Préparation

La synthèse de l'O-Déméthyl-cis-tramadol (chlorhydrate) implique la déméthylation du tramadol. Ce processus peut être réalisé par diverses voies de synthèse, notamment l'utilisation d'agents de déméthylation tels que le tribromure de bore ou l'acide bromhydrique . Les conditions réactionnelles impliquent généralement le reflux du composé parent avec l'agent de déméthylation dans un solvant approprié, suivi d'étapes de purification pour isoler le produit souhaité . Les méthodes de production industrielle peuvent impliquer des processus plus évolutifs et efficaces, mais les détails spécifiques sont souvent exclusifs.

Analyse Des Réactions Chimiques

L'O-Déméthyl-cis-tramadol (chlorhydrate) subit plusieurs types de réactions chimiques, notamment:

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

L'O-Déméthyl-cis-tramadol (chlorhydrate) a plusieurs applications de recherche scientifique, notamment:

5. Mécanisme d'action

L'O-Déméthyl-cis-tramadol (chlorhydrate) exerce ses effets principalement par sa forte affinité pour les récepteurs µ-opioïdes . Il agit comme un agoniste complet biaisé des protéines G à ces récepteurs, conduisant à des effets analgésiques . Contrairement à son composé parent, il n'inhibe pas de manière significative la recapture de la sérotonine, ce qui réduit le risque de syndrome sérotoninergique . Le composé interagit également avec les inhibiteurs de la recapture de la norépinéphrine, contribuant à son profil pharmacologique complexe .

Applications De Recherche Scientifique

Analgesic Properties

O-Desmethyl Tramadol Hydrochloride is primarily recognized for its analgesic effects, acting on multiple receptor systems, including opioid receptors (mu, kappa, and delta), adrenergic receptors, and serotonin receptors. This multi-target action enhances its efficacy in managing pain across different conditions.

Table 1: Analgesic Efficacy in Various Models

Study ReferenceModelDosageObserved Effect
Avian (Hispaniolan Amazon Parrots)5 mg/kg IVIncreased thermal nociception threshold (P = 0.002 to 0.015)
Common Peafowl7.5 mg/kg oralDocumented pharmacokinetics and analgesic response
Clinical TrialsVariableEffective for burn pain, visceral pain, and cancer pain

Treatment of Pain Syndromes

Research has demonstrated that this compound is effective in treating various types of pain, including acute and chronic nociceptive pain, neuropathic pain, and specific conditions like cancer-related pain. Its effectiveness in these contexts is particularly valuable for patients with genetic variations affecting tramadol metabolism.

Use in Veterinary Medicine

O-Desmethyl Tramadol has been investigated for its use in veterinary medicine, particularly in avian species. Studies have shown that it can effectively manage pain in birds, which often have different pharmacokinetic profiles compared to mammals.

Case Study: Pain Management in Avian Species

A study conducted on common peafowl administered tramadol showed promising results regarding the pharmacokinetics and analgesic effects of O-Desmethyl Tramadol. The study observed significant increases in pain thresholds post-administration, demonstrating its potential for use in avian analgesia .

Pharmacokinetics and Transport Mechanisms

The pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion characteristics. Studies indicate that P-glycoprotein plays a crucial role in the transport of this compound across biological membranes, influencing its bioavailability and therapeutic efficacy .

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-lifeVaries by species
BioavailabilityInfluenced by P-gp
Metabolic PathwaysMulti-receptor action

Potential for Treating Other Conditions

Beyond analgesia, this compound has been explored for other therapeutic applications:

  • Urinary Incontinence : It has shown promise in treating urinary incontinence due to its action on adrenergic receptors .
  • Diarrhea and Pruritus : The compound has also been investigated for its efficacy in managing diarrhea and pruritus .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Mechanistically Related Compounds

Tramadol vs. O-Desmethyl Tramadol

Parameter Tramadol Hydrochloride O-Desmethyl Tramadol Hydrochloride
Mechanism Dual: mu-opioid agonist + SNRI Primarily mu-opioid agonist
Receptor Affinity (μ) Ki = 2.1 µM Ki = ~0.01 µM (200× higher)
Metabolism CYP2D6 (to ODT) + CYP3A4 (to NDT) Terminal metabolite (no further metabolism)
Analgesic Contribution 70% (non-opioid pathways) 30% (opioid pathways)
Half-Life 5–7 hours 7–9 hours
Key Adverse Effects Seizures, serotonin syndrome Respiratory depression (high doses)

Key Insight : While tramadol’s dual mechanism broadens its therapeutic utility, ODT’s potency at mu-opioid receptors enhances analgesia but increases risks of opioid-related side effects (e.g., respiratory depression) .

Tapentadol: A Structural Analog Without Active Metabolites

Tapentadol, another centrally acting analgesic, shares structural similarities with tramadol but lacks a methoxy group, eliminating the need for metabolic activation.

Parameter Tapentadol O-Desmethyl Tramadol
Mechanism Mu-opioid agonist + NRI Mu-opioid agonist
Metabolism Glucuronidation (UGT1A9/2B7) CYP2D6-dependent
Active Metabolites None (inactive glucuronides) Primary active metabolite of tramadol
Analgesic Efficacy Higher bioavailability (~70%) Dependent on CYP2D6 phenotype
Drug-Drug Interactions Lower (minimal CYP involvement) High (CYP2D6 inhibitors/inducers)

Clinical Relevance : Tapentadol’s lack of active metabolites reduces variability in efficacy and drug interactions, making it preferable in patients with CYP2D6 polymorphisms .

Codeine and Hydrocodone: Phenolic vs. Methoxy Opioids

Replacing the phenolic hydroxyl group with a methoxy moiety (as in codeine vs. morphine) reduces opioid receptor affinity. ODT, a phenolic compound, contrasts with tramadol (methoxy) and codeine:

Compound Receptor Affinity (μ, Ki) Analgesic Potency (ED₅₀) Antitussive Action
Morphine 0.001 µM 1× (reference) Moderate
Codeine 0.1 µM 10× less potent Strong
Tramadol 2.1 µM 10× less potent than codeine Moderate
O-Desmethyl Tramadol 0.01 µM 2× more potent than tramadol Similar to tramadol

Structural Insight: Methoxy substitution in tramadol and codeine diminishes mu-opioid affinity, but ODT’s restored phenolic group enhances potency, aligning it closer to classic opioids like morphine .

N-Desmethyl Tramadol (NDT): A Secondary Metabolite

NDT, a CYP3A4-mediated metabolite of tramadol, lacks significant opioid activity but contributes to serotonin syndrome risk:

Parameter N-Desmethyl Tramadol O-Desmethyl Tramadol
Receptor Activity Weak mu-opioid affinity Potent mu-opioid agonist
Serotonin Reuptake Strong inhibition Mild inhibition
Clinical Impact Increases seizure risk Drives opioid analgesia

Activité Biologique

O-Desmethyl Tramadol Hydrochloride, also known as desmetramadol or O-DSMT, is the primary active metabolite of tramadol, a widely used opioid analgesic. Understanding the biological activity of O-desmethyl tramadol is crucial for its application in pain management, particularly in patients with varying metabolic capacities. This article delves into its pharmacodynamics, pharmacokinetics, clinical implications, and relevant case studies.

Pharmacodynamics

O-desmethyl tramadol acts primarily as a μ-opioid receptor agonist , exhibiting a significantly higher affinity for these receptors compared to tramadol itself. Specifically, it binds with an estimated 300-fold greater affinity to μ-opioid receptors than tramadol, which contributes to its analgesic effects . Unlike tramadol, which requires metabolic activation through cytochrome P450 enzymes (notably CYP2D6), O-desmethyl tramadol does not depend on such metabolism to exert its effects, making it effective in individuals with poor CYP2D6 activity .

The analgesic properties of O-desmethyl tramadol are attributed to a mixed mechanism:

  • Opioid Agonism : Activation of μ-opioid receptors.
  • Norepinephrine Reuptake Inhibition : The (−)-enantiomer of O-desmethyl tramadol inhibits norepinephrine reuptake, contributing to pain relief through adrenergic pathways .

Pharmacokinetics

The pharmacokinetic profile of O-desmethyl tramadol is characterized by its metabolism and elimination:

ParameterValue
Elimination Half-life 6-8 hours
Clearance (CL/F) 16.9 L/hr
Volume of Distribution 59.9 L
Absorption Rate Constant 0.095 hr1^{-1}

These parameters indicate that O-desmethyl tramadol has a relatively rapid clearance and distribution in the body, which is critical for its use in acute pain management .

Efficacy in Pain Management

O-desmethyl tramadol has been shown to be effective in treating various types of pain, including:

  • Acute Pain : Demonstrated efficacy comparable to other opioids.
  • Chronic Pain : Particularly beneficial for neuropathic pain syndromes due to its dual mechanism of action .

Genetic Variability

The effectiveness of O-desmethyl tramadol can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme. Patients classified as poor metabolizers may experience inadequate analgesia from tramadol but can benefit from direct administration of O-desmethyl tramadol .

Case Studies and Research Findings

Several studies have highlighted the clinical relevance and safety profile of O-desmethyl tramadol:

  • Population Pharmacokinetic Study : A study involving healthy Korean subjects developed a population pharmacokinetic model that confirmed the significant role of genetic polymorphisms in the metabolism of tramadol and its metabolite. The findings underscored the importance of personalized medicine in optimizing analgesic therapy .
  • Postmortem Analysis : In cases of fatal tramadol intoxication, toxicological studies indicated that O-desmethyl tramadol levels were critical for understanding the cause of death, emphasizing the need for careful monitoring in clinical settings .
  • Comparative Efficacy Study : Research comparing the analgesic effects of O-desmethyl tramadol with traditional opioids revealed similar efficacy but potentially fewer side effects, suggesting it as a safer alternative for certain patient populations .

Q & A

Basic Research Questions

Q. How is O-Desmethyl Tramadol Hydrochloride (ODT-HCl) quantified in biological matrices, and what validation parameters are critical for method reliability?

ODT-HCl is quantified using LC-MS/MS with deuterated internal standards (e.g., ODT-d6) to ensure precision. Key validation parameters include:

  • Linearity : 0.5–500 ng/mL in plasma (R² > 0.99) .
  • Precision : Intra-day and inter-day variability <15% RSD .
  • Recovery : >85% using protein precipitation with acetonitrile .
    Sample preparation involves solid-phase extraction (C18 columns) to minimize matrix interference. System suitability requires resolution ≥5.0 between ODT-HCl and co-eluting analytes (e.g., acetaminophen) .

Q. What metabolic pathways produce ODT-HCl, and how do cytochrome P450 polymorphisms affect its pharmacokinetics?

ODT-HCl is the O-demethylated metabolite of tramadol, primarily catalyzed by CYP2D6 (90% contribution) and CYP3A4/2B6 (minor pathways) . Polymorphisms in CYP2D6 (e.g., poor metabolizers) reduce ODT-HCl formation by 60–80%, altering analgesic efficacy . In vitro studies using hepatic microsomes or S9 fractions confirm debrisoquine-type polymorphisms reduce M1 (ODT-HCl) production rates .

Q. What are the primary biochemical targets of ODT-HCl, and how do binding affinities compare to tramadol?

ODT-HCl binds μ-opioid receptors with 200× higher affinity (Ki = 3.4 nM) and inhibits serotonin/norepinephrine reuptake (IC₅₀ = 0.5–1.2 µM) compared to tramadol (Ki = 2.2 µM for μ-opioid) . Functional assays (e.g., cAMP inhibition in CHO-K1 cells transfected with μ-opioid receptors) confirm its potency .

Q. What analytical standards and storage conditions are recommended for ODT-HCl in experimental workflows?

Certified reference materials (1.0 mg/mL in methanol) from suppliers like Cerilliant® are preferred. Store at −20°C in amber vials to prevent photodegradation. For LC-MS, use C18 columns with trifluoroacetic acid/acetonitrile mobile phases (retention time ~5 minutes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic ratios (ODT-HCl:tramadol) across species?

Discrepancies arise from species-specific CYP2D6 activity . In rats, urinary excretion of ODT-HCl is <10% vs. 30% in humans . To address this:

  • Use hepatic S9 fractions from humanized CYP2D6 transgenic mice for in vitro studies .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
  • Validate with stable isotope tracers (e.g., ¹⁴C-labeled tramadol) to track metabolite distribution .

Q. What experimental designs optimize enantiomeric resolution of ODT-HCl in pharmacokinetic studies?

Use chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases (ethanol/heptane/DEA 90:10:0.1). Key parameters:

  • Enantiomer resolution : Rs >2.0 for (+)- and (−)-ODT-HCl .
  • Ultrafiltration : Isolate unbound enantiomers in plasma (molecular weight cutoff: 30 kDa) before LC-MS/MS .
    Clinical studies should report AUC₀–∞ ratios of enantiomers, as (+)-ODT-HCl shows 6× higher analgesic activity .

Q. How do formulation excipients impact ODT-HCl stability in sustained-release tablets?

Hydrophilic polymers (e.g., HPMC K100M) extend release but may accelerate hydrolysis under high humidity. Stability studies should:

  • Use accelerated aging protocols (40°C/75% RH for 6 months).
  • Monitor degradation via HPLC-UV (270 nm) for byproducts like N-desmethyl tramadol .
    Glyceryl behenate (hydrophobic matrix) reduces moisture uptake, improving shelf life .

Q. What in vitro models best predict ODT-HCl’s blood-brain barrier (BBB) penetration?

Use MDCK-MDR1 monolayers to assess P-gp efflux. ODT-HCl shows low P-gp affinity (efflux ratio = 1.2 vs. 4.5 for loperamide), suggesting passive diffusion dominates . Validate with microdialysis in rat brains to measure unbound fractions .

Q. How can researchers address batch-to-batch variability in ODT-HCl’s opioid receptor binding assays?

  • Standardize cell lines (e.g., CHO-K1 with stable μ-opioid receptor expression).
  • Include reference controls (e.g., DAMGO for receptor saturation).
  • Use radioligand displacement (³H-naloxone) with ≤10% CV across triplicates .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting EC₅₀ values for ODT-HCl’s serotonin reuptake inhibition?

Variability stems from:

  • Cell models : HEK-293 (overexpressing SERT) vs. synaptosomes.
  • Buffer pH : Activity decreases at pH >7.4 due to ionization .
  • Incubation time : Steady-state inhibition requires ≥30 minutes .

Q. How to reconcile differences in ODT-HCl’s plasma protein binding between human and animal studies?

Human plasma binding is ~20% vs. 45% in dogs. Use equilibrium dialysis (37°C, pH 7.4) with species-matched plasma. Correct for lipid content using the fu adjustment equation : fu=fu,plasma1+α×(1Hct)f_u = \frac{f_{u,plasma}}{1 + \alpha \times (1 - Hct)}

where α = 0.72 for humans .

Tables

Parameter ODT-HCl Tramadol
μ-Opioid Receptor Affinity (Ki)3.4 nM2.2 µM
CYP2D6 Contribution90%30%
Plasma Protein Binding20%20%
Half-life (Humans)6–8 hours5–7 hours
Major Excretion RouteRenal (60%)Renal (30%)

Propriétés

IUPAC Name

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWVAWLHXDKIX-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185453-02-5
Record name O-Desmethyl tramadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYL TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

O-Desmethyl Tramadol Hydrochloride
O-Desmethyl Tramadol Hydrochloride
O-Desmethyl Tramadol Hydrochloride
Magnesium;phenol;bromide
O-Desmethyl Tramadol Hydrochloride
Reactant of Route 5
O-Desmethyl Tramadol Hydrochloride
Reactant of Route 6
O-Desmethyl Tramadol Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.